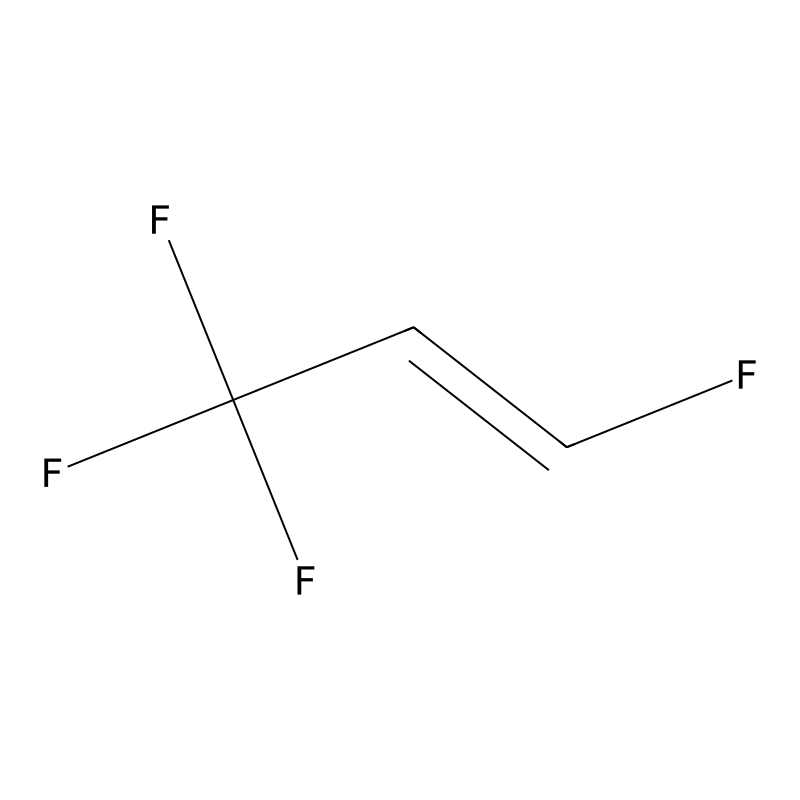1,3,3,3-Tetrafluoroprop-1-ene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
- Low global warming potential (GWP): R-1234ze(E) has a GWP of 1.6, which is significantly lower than many traditional refrigerants like R-134a (GWP of 1430) . This low GWP makes it an attractive candidate for research into environmentally friendly cooling technologies.
- Non-flammability: Unlike some traditional refrigerants, R-1234ze(E) is classified as non-flammable according to the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) standard 37 . This characteristic makes it safer to use in various applications.
These properties have led to the exploration of R-1234ze(E) in several scientific research areas:
Refrigerant Research
One of the primary areas of research for R-1234ze(E) is as a replacement for traditional refrigerants in various applications, including:
- Domestic and commercial refrigeration: Studies have investigated the performance and efficiency of R-1234ze(E) in domestic refrigerators and freezers, as well as commercial refrigeration systems .
- Automotive air conditioning: Research has explored the use of R-1234ze(E) as a refrigerant in automotive air conditioning systems, with a focus on its compatibility with existing components and its overall performance .
Other Potential Applications
Beyond its potential as a refrigerant, R-1234ze(E) is also being explored for other applications, including:
- Propellant in aerosols: Studies have investigated the use of R-1234ze(E) as a propellant in various aerosol applications, such as pharmaceutical inhalers and personal care products .
- Fire extinguishing agent: Research has explored the potential of R-1234ze(E) as a fire extinguishing agent due to its ability to suppress flames without leaving harmful residues .
1,3,3,3-Tetrafluoroprop-1-ene, also known as trans-1,3,3,3-tetrafluoropropene or HFO-1234ze(E), is a hydrofluoroolefin with the molecular formula . This compound is notable for its low global warming potential and is primarily used as a refrigerant. It exists in two isomeric forms: trans and cis. The trans isomer is particularly recognized for its application in refrigeration systems, serving as a replacement for more harmful substances like hydrofluorocarbons (HFCs) that have been phased out due to their environmental impact .
- Flammability: HFO-1234ze(E) is classified as a mildly flammable refrigerant (ASHRAE safety class A2L) []. It has a lower flammability than some earlier refrigerants but should still be handled with caution.
- Toxicity: Limited data is available on the specific toxicity of HFO-1234ze(E). However, it is not classified as acutely toxic [].
- Oxidation: The compound can be oxidized to form several products, including fluorinated alcohols and acids. Common oxidizing agents used include potassium permanganate and ozone.
- Reduction: Under reduction conditions, it can yield simpler fluorinated hydrocarbons using hydrogen gas in the presence of a catalyst.
- Substitution: Substitution reactions can occur where fluorine atoms are replaced by other groups or atoms, often utilizing halogens or organometallic compounds as reagents .
Common Reagents and ConditionsReaction Type Reagents Used Major Products Formed Oxidation Potassium permanganate, Ozone Fluorinated alcohols, acids Reduction Hydrogen gas (catalyst needed) Simpler fluorinated hydrocarbons Substitution Halogens, Organometallics Varied products depending on substituents
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, Ozone | Fluorinated alcohols, acids |
| Reduction | Hydrogen gas (catalyst needed) | Simpler fluorinated hydrocarbons |
| Substitution | Halogens, Organometallics | Varied products depending on substituents |
The biological activity of 1,3,3,3-tetrafluoroprop-1-ene has been studied primarily in relation to its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound has shown potential effects on cell signaling pathways and gene expression, influencing cellular metabolism . Its stability under standard laboratory conditions allows for controlled studies on its biochemical interactions.
The synthesis of 1,3,3,3-tetrafluoroprop-1-ene typically involves multi-step processes including:
- Fluorination: The starting material (often 2-chloro-3,3,3-trifluoropropene) is reacted with a fluorinating agent to produce intermediates.
- Dehydrochlorination: The intermediates undergo dehydrochlorination to yield the final product.
In industrial settings, these methods are optimized for higher yields and purity using catalysts and specific reaction conditions to enhance efficiency .
1,3,3,3-Tetrafluoroprop-1-ene is primarily utilized as a refrigerant due to its low global warming potential. It serves as an environmentally friendly alternative to traditional refrigerants that contribute significantly to greenhouse gas emissions. Additionally, it finds applications in various chemical syntheses due to its reactive nature .
Studies on the interactions of 1,3,3,3-tetrafluoroprop-1-ene reveal its role in combustion reactions. The compound decomposes unimolecularly and reacts with oxygen and radicals such as hydrogen and hydroxyl radicals. These interactions lead to the formation of products like carbon dioxide and carbonyl fluoride during combustion processes .
Several compounds share structural similarities with 1,3,3,3-tetrafluoroprop-1-ene. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| cis-1,3,3,3-Tetrafluoropropene | Isomeric form; different physical properties | |
| 2,3,3,3-Tetrafluoropropene | Used as another refrigerant; distinct structure | |
| Trifluoromethane (HFC-23) | Higher global warming potential than HFOs | |
| Dichlorodifluoromethane (CFC-12) | Ozone-depleting substance; phased out |
Uniqueness of 1,3,3,3-Tetrafluoroprop-1-ene
The primary distinction of 1,3,3,3-tetrafluoroprop-1-ene lies in its low global warming potential compared to traditional refrigerants like dichlorodifluoromethane. Its unique structural features also allow it to participate in specific
Physical Description
XLogP3
UNII
GHS Hazard Statements
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Flammable;Compressed Gas;Irritant
Other CAS
Wikipedia
General Manufacturing Information
1-Propene, 1,3,3,3-tetrafluoro-, (1E)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








